molecular formula C6H13Cl2N3O2 B1384123 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride CAS No. 2059937-65-2

3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride

Cat. No. B1384123
M. Wt: 230.09 g/mol
InChI Key: MVKZABQTIFOXDF-UHFFFAOYSA-N
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Description

“3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride” is a versatile chemical compound with numerous scientific applications. It is one of the key intermediates of tosufloxacin and other quinolone antibiotics . The compound is characterized by the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C6H11N3O2.2ClH/c7-1-2-8-4-3-5 (10)9-6 (4)11;;/h4,8H,1-3,7H2, (H,9,10,11);2*1H .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1- (3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.09 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidine-2,4-diones, including variants like 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride, can be synthesized from α-amino acid esters, with applications in constructing more complex chemical structures (Jones et al., 1990).
  • These compounds are key intermediates in the synthesis of pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, demonstrating their importance in heterocyclic chemistry (Soliman & Kappe, 1982).

Biological and Pharmacological Activities

  • Pyrrolidine-2,5-diones, including related structures, have been explored for their anticancer activities, showing effectiveness in models like mouse Sarcoma 180 (Naik et al., 1987).
  • The multicomponent synthesis of novel heterocyclic scaffolds, like pyrazolo[3,4-b]pyridine-1,6-diones, from similar compounds demonstrates potential antibacterial activities (Frolova et al., 2011).
  • Natural product-derived chiral pyrrolidine-2,5-diones have been converted to pharmacologically important skeletons, indicating their relevance in drug discovery and development (Habel et al., 2020).

Structural and Molecular Studies

  • Investigations into the molecular and crystal structure of pyrrolidine-2,5-dione derivatives contribute to our understanding of their chemical behavior and potential applications in material science (Ratajczak-Sitarz et al., 1990).
  • The study of hydrogen bonding in succinimide derivatives, including pyrrolidine-2,5-diones, provides insights into their molecular interactions, crucial for designing more effective compounds (Argay et al., 1999).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-aminoethylamino)pyrrolidine-2,5-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.2ClH/c7-1-2-8-4-3-5(10)9-6(4)11;;/h4,8H,1-3,7H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKZABQTIFOXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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